molecular formula C15H26O6 B13777187 Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester CAS No. 70969-71-0

Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester

Cat. No.: B13777187
CAS No.: 70969-71-0
M. Wt: 302.36 g/mol
InChI Key: QSCYGMBVVDDPGY-UHFFFAOYSA-N
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Description

Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester is a chemical compound with a complex structure It is an ester derivative of octanoic acid, which is a fatty acid commonly found in various natural sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester typically involves esterification reactions. One common method is the reaction of octanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and acetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products

    Hydrolysis: Octanoic acid and acetic acid.

    Transesterification: A different ester and alcohol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester involves its hydrolysis to release octanoic acid and acetic acid. These products can then participate in various biochemical pathways. Octanoic acid, for instance, is involved in fatty acid metabolism and can be oxidized to produce energy. The ester linkage in the compound makes it a potential candidate for controlled release applications in drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • Dodecanoic acid, 2-(acetyloxy)-, ethyl ester
  • Acetic acid, (acetyloxy)-
  • Octanoic acid, 3-methyl-4-oxo-, ethyl ester

Comparison

Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties Compared to dodecanoic acid, 2-(acetyloxy)-, ethyl ester, it has a shorter carbon chain, affecting its solubility and reactivity

Properties

CAS No.

70969-71-0

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

1,3-diacetyloxypropan-2-yl octanoate

InChI

InChI=1S/C15H26O6/c1-4-5-6-7-8-9-15(18)21-14(10-19-12(2)16)11-20-13(3)17/h14H,4-11H2,1-3H3

InChI Key

QSCYGMBVVDDPGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Origin of Product

United States

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